Bis(trimethylsilylamino)dimethylsilane

Description

Contextualization within Organosilicon and Nitrogen Chemistry Paradigms

Organosilicon chemistry is the study of compounds containing silicon-carbon (Si-C) bonds. wikipedia.org These bonds are notably longer and weaker than their carbon-carbon counterparts. wikipedia.orgencyclopedia.pub A key feature is the polarity of the Si-C bond, which arises from the difference in electronegativity between silicon (1.90) and carbon (2.55), rendering the silicon atom electrophilic. wikipedia.org This inherent polarity influences the reactivity of organosilicon compounds. encyclopedia.pub

The incorporation of nitrogen into organosilicon structures to form silicon-nitrogen bonds gives rise to compounds known as silazanes or silylamines. The Si-N bond is a critical functional group whose chemistry is extensively utilized in synthesis. lkouniv.ac.in These bonds are generally strong and exhibit significant substituent strengthening effects. gelest.com For instance, the N-H bond in (Me₃Si)₂NH is even stronger than that in ammonia (B1221849). gelest.com Despite their strength, Si-N bonds are susceptible to facile hydrolytic cleavage, a property that is frequently exploited in organic synthesis where silylamino groups are used as protecting groups for amines or as precursors to other functional groups. researchgate.netrsc.org The chemistry of silylamines thus represents a confluence of organometallic and main-group chemistry, offering a rich field for synthetic exploration.

Scope and Significance of Research on Complex Silylamines

Complex silylamines, such as Bis(trimethylsilylamino)dimethylsilane, are compounds of considerable interest due to their versatile applications in both materials science and synthetic chemistry. Their utility stems from the unique reactivity imparted by the Si-N linkage.

Key areas of research and significance include:

Precursors to Advanced Materials: Silylamines and related silazanes are crucial single-source precursors for the chemical vapor deposition (CVD) of silicon-based materials, including silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) films. These materials are valued for their high thermal stability, chemical inertness, and hardness.

Reagents in Organic Synthesis: N-silylamines serve as versatile synthons for a variety of chemical transformations. researchgate.net They are used in C-N and C-C bond-forming cross-coupling reactions. researchgate.net The trimethylsilyl (B98337) (TMS) group can act as a protecting group for primary and secondary amines, which can be easily removed under mild hydrolytic conditions. Furthermore, N-silylated enamines and imines are valuable intermediates in the synthesis of complex nitrogen-containing heterocyclic compounds like pyridines. nih.govacs.org

Catalysis: The distinct electronic properties of N-silylamines, N-silylimines, and N-silylenamines lead to complementary reactivity compared to their non-silylated parent compounds. rsc.org Catalytic routes for their synthesis, such as the dehydrocoupling of amines with silanes and the hydrosilylation of imines, are efficient, atom-economic methods for creating Si-N bonds. researchgate.netrsc.org

The facile cleavage of the Si-N bond is a recurring theme that enhances the utility of silylamines, allowing them to serve as transient intermediates that release a free amine upon completion of a reaction. researchgate.netrsc.org This characteristic makes them highly valuable in multi-step synthetic sequences.

Historical Development and Early Investigations of Related Silanamines

The field of organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Mason Crafts synthesized the first compound featuring a silicon-carbon bond, tetraethylsilane. wikipedia.orgrichsilicone.comchemistryviews.org This seminal work established that silicon could form stable bonds with organic groups, opening a new branch of organometallic chemistry. chemistryviews.org

Further extensive research was pioneered by the English chemist Frederic S. Kipping starting in the late 1890s and continuing for over four decades. wikipedia.orgrichsilicone.com Kipping systematically explored the synthesis of a wide array of organosilicon compounds, notably utilizing Grignard reagents to form Si-C bonds. richsilicone.comebsco.com His work led to the preparation of silicone oligomers and polymers, and he coined the term "silicone" in 1904. wikipedia.org While Kipping's primary focus was on siloxanes (compounds with Si-O-Si linkages), his foundational work on the synthesis and reactivity of functionalized chlorosilanes was crucial for the eventual development of other heteroatomic organosilicon compounds, including silanamines.

Following the foundational period, the study of organosilicon compounds with silicon-nitrogen bonds gained momentum. While early work focused on the more robust silicones, by the mid-20th century, researchers began to systematically investigate the chemistry of silylamines, exploring their synthesis, condensation reactions, and utility as synthetic intermediates. acs.org This expansion of organosilicon chemistry beyond Si-C and Si-O bonds to include Si-N linkages unlocked new synthetic possibilities and applications for this versatile class of compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(dimethyl(trimethylsilylamino)silyl)-1,1,1-trimethylsilanamine |

| Molecular Formula | C₈H₂₆N₂Si₃ |

| Molecular Weight | 234.56 g/mol |

| CAS Number | 7585-48-0 |

| Canonical SMILES | CSi(C)NSi(C)NSi(C)C |

| InChI Key | NHOWCIXIMZMPAY-UHFFFAOYSA-N |

| Topological Polar Surface Area | 6.48 Ų |

| Heavy Atom Count | 13 |

Data sourced from PubChem CID 13125747. nih.gov

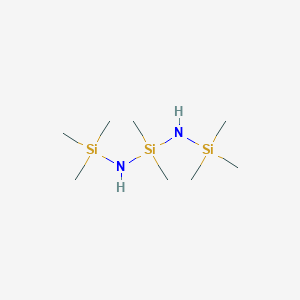

Structure

3D Structure

Properties

IUPAC Name |

[[[dimethyl-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H26N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWCIXIMZMPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)N[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H26N2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519918 | |

| Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7585-48-0 | |

| Record name | 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Bis Trimethylsilylamino Dimethylsilane

Routes via Bis(trimethylsilyl)amine (HMDS) Derivatization

A primary and widely employed strategy for the synthesis of silylamines involves the derivatization of bis(trimethylsilyl)amine, commonly known as hexamethyldisilazane (B44280) (HMDS). HMDS can be deprotonated by strong bases to form the corresponding amide, which then serves as a potent nucleophile. researchgate.net

The synthesis of HMDS itself is typically achieved through the reaction of trimethylsilyl (B98337) chloride with ammonia (B1221849). researchgate.net This precursor is crucial as its deprotonation provides the bis(trimethylsilylamido) anion, a key building block for more complex silylamines.

Synthesis of Halogenated Silylamine Intermediates

The synthesis of Bis(trimethylsilylamino)dimethylsilane often proceeds through the formation of halogenated silylamine intermediates. These intermediates are subsequently reacted with a suitable nucleophile to yield the final product.

Preparation of Bis(trimethylsilyl)aminochlorosilanes

While not a direct precursor in the primary synthetic route to this compound, the synthesis of related bis(trimethylsilyl)aminochlorosilanes illustrates the general principles of forming Si-N and Si-Cl bonds in a single molecule. These compounds are typically prepared by reacting a di- or trichlorosilane (B8805176) with a substoichiometric amount of a silylamine nucleophile, leaving one or more Si-Cl bonds intact for further functionalization.

Metal-Mediated and Cross-Coupling Approaches

Metal-mediated reactions are central to the synthesis of this compound, providing a powerful tool for the formation of the requisite silicon-nitrogen bonds. These approaches often involve the generation of highly reactive organometallic reagents.

Reactions Involving Alkali Metals (e.g., Lithium)

The most common and effective method for the synthesis of this compound involves the use of lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is a commercially available, strong, non-nucleophilic base that is readily prepared by the deprotonation of Bis(trimethylsilyl)amine (HMDS) with an organolithium reagent such as n-butyllithium. nih.gov

The synthesis of this compound is achieved through the reaction of two equivalents of LiHMDS with one equivalent of dichlorodimethylsilane. This is a classic salt metathesis reaction where the bis(trimethylsilylamido) anion displaces the chloride ions on the silicon center, forming the desired product and lithium chloride as a byproduct. wikipedia.org

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere of argon or nitrogen to prevent the reaction of the highly air- and moisture-sensitive LiHMDS.

Reaction Scheme:

2 [(CH₃)₃Si]₂NLi + (CH₃)₂SiCl₂ → [((CH₃)₃Si)₂N]₂Si(CH₃)₂ + 2 LiCl

| Reactant | Molar Ratio | Role |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 2 | Nucleophile |

| Dichlorodimethylsilane | 1 | Electrophile |

| Inert Solvent (e.g., THF) | - | Reaction Medium |

Typical Reaction Conditions:

| Parameter | Condition |

| Temperature | Typically low to ambient (e.g., -78 °C to room temperature) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Reaction Time | Varies, typically several hours |

Formation of Organosilicon Anions

The formation of the key organosilicon anion, lithium bis(trimethylsilyl)amide, is a critical step in this synthetic methodology. The deprotonation of HMDS with n-butyllithium is a straightforward acid-base reaction that proceeds readily in a suitable aprotic solvent. The resulting LiHMDS is a powerful tool in synthetic chemistry due to its strong basicity and steric bulk, which often imparts high selectivity in its reactions. nih.gov

Purification and Isolation Techniques for Air and Moisture Sensitive Compounds

Given the air and moisture sensitivity of the reagents and potentially the product, purification and isolation of this compound require specialized techniques to maintain an inert atmosphere.

The primary method for purification is fractional distillation under reduced pressure. rochester.edu This technique allows for the separation of the product from the solvent, any unreacted starting materials, and non-volatile byproducts like lithium chloride. The distillation is performed under vacuum to lower the boiling point of the compound, thereby preventing thermal decomposition.

General Purification Steps:

Filtration: After the reaction is complete, the precipitated lithium chloride is typically removed by filtration. This is often performed under an inert atmosphere using a Schlenk filter or cannula techniques.

Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

Fractional Distillation: The crude product is then purified by fractional distillation under high vacuum. The fractions are collected based on their boiling points, and the purity is often assessed by gas chromatography or NMR spectroscopy.

All glassware used in these procedures must be rigorously dried, typically by oven-drying or flame-drying under vacuum, and the entire process is conducted using a Schlenk line or in a glovebox to exclude air and moisture. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms in a molecule. For Bis(trimethylsilylamino)dimethylsilane, a multinuclear approach involving ¹H, ¹³C, and ²⁹Si NMR provides a comprehensive picture of its structure.

The symmetry of this compound simplifies its predicted NMR spectra. The two trimethylsilyl (B98337) [-Si(CH₃)₃] groups are chemically equivalent, as are the two methyl groups on the central silicon atom.

¹H NMR: The proton NMR spectrum is expected to show three primary signals: a sharp, intense singlet corresponding to the 18 equivalent protons of the two trimethylsilyl groups, another singlet for the 6 protons of the central dimethylsilyl group, and a potentially broad signal for the 2 protons on the nitrogen atoms (N-H). The relative integration of these peaks would be approximately 9:3:1, respectively.

¹³C NMR: The carbon-13 spectrum would be simple, exhibiting two distinct signals for the two types of methyl groups: one for the carbons of the trimethylsilyl groups and another for the carbons of the dimethylsilyl group.

²⁹Si NMR: The silicon-29 (B1244352) spectrum is particularly informative for organosilicon compounds. nih.gov Two signals are predicted for this compound: one for the two equivalent terminal silicon atoms of the trimethylsilyl groups and a second for the central dimethylsilyl silicon atom, each appearing at a characteristic chemical shift.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Signal | Chemical Environment |

|---|---|---|

| ¹H | Signal 1 | -Si(CH₃ )₃ |

| Signal 2 | -Si(CH₃ )₂- | |

| Signal 3 | -NH - | |

| ¹³C | Signal 1 | -Si(C H₃)₃ |

| Signal 2 | -Si(C H₃)₂- | |

| ²⁹Si | Signal 1 | -Si (CH₃)₃ |

Spin-spin coupling, or J-coupling, describes the interaction between neighboring nuclear spins, causing signals to split into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship. libretexts.org

For this compound, while detailed experimental coupling data is not widely published, several types of coupling would be analyzed:

One-bond couplings (¹J): Such as ¹J(Si-C) and ¹J(C-H), which correlate with the hybridization and substitution of the involved atoms.

Two-bond couplings (²J): For example, ²J(H-C-H) between geminal protons, although not present in the methyl groups. ²J(Si-N-H) coupling could also be observed.

Three-bond couplings (³J): Vicinal couplings, like ³J(H-C-Si-N), can provide conformational information. Typical ³JHH coupling constants for protons on adjacent sp³-hybridized carbons are in the 6-8 Hz range. libretexts.org

The coupling constant is a reciprocal interaction, meaning JAB is equal to JBA, and its value is independent of the external magnetic field strength of the NMR spectrometer. libretexts.org Analysis of these constants, when measurable, allows for unambiguous assignment of signals and confirmation of the molecular backbone.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb or scatter light at characteristic frequencies, providing a unique "fingerprint."

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | -NH- | 3300 - 3500 | Typically a sharp to medium intensity band. |

| C-H Asymmetric Stretch | -CH₃ | ~2960 | Strong intensity. |

| C-H Symmetric Stretch | -CH₃ | ~2870 | Medium to strong intensity. |

| CH₃ Asymmetric Deformation | -CH₃ | ~1460 | |

| CH₃ Symmetric Deformation | Si-CH₃ | ~1260 | A very characteristic band for methylsilyl groups. gelest.com |

| Si-N Stretch | Si-N-Si | 900 - 1000 | Can be complex; often strong in the IR spectrum. |

| Si-C Stretch | Si-CH₃ | 750 - 860 | Strong bands associated with methyl rocking on silicon. gelest.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns upon ionization. The calculated molecular weight of this compound is 234.56 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 234. Silyl (B83357) compounds are known for their characteristic fragmentation pathways. researchgate.net A very common fragmentation is the loss of a methyl group (-CH₃), which would result in a prominent peak at [M-15]⁺, or m/z 219. Another hallmark of trimethylsilyl-containing compounds is the formation of the stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at m/z 73.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 234 | Molecular Ion [M]⁺ | [C₈H₂₆N₂Si₃]⁺ |

| 219 | [M - CH₃]⁺ | [C₇H₂₃N₂Si₃]⁺ |

| 146 | [M - Si(CH₃)₃ - H]⁺ or similar cleavage | [C₅H₁₆N₂Si₂]⁺ |

Advanced Diffraction Techniques for Solid-State and Gas-Phase Structural Determination

Diffraction methods, such as X-ray crystallography for solids and electron diffraction for gases, provide the most definitive information on molecular structure, including precise bond lengths and angles.

A single-crystal X-ray structure for this compound is not publicly documented. However, valuable structural insights can be gained by examining closely related compounds that have been characterized crystallographically.

For instance, the gas-phase structure of the related Bis(dimethylamino)silane was determined by electron diffraction. rsc.org This study revealed an Si-N bond length of 170.8 pm and an N-Si-N angle of 112°. rsc.org Another relevant structure is that of Bis(dimethylamino)dimethylsilane , which is known to have a crystal structure available in the Cambridge Structural Database. nih.gov A more complex, yet structurally relevant molecule, 1,2-bis[bis(trimethylsilyl)amino]-1,2-dimethyl-1,2-diphenyl-disilane , has also been characterized, providing data on the geometry of the N(SiMe₃)₂ moiety. doaj.org

These related structures consistently show that the geometry around the silicon atoms is tetrahedral, and the Si-N bond lengths are typically in the range of 170-174 pm. The geometry at the nitrogen atom in silylamines is often planar or nearly planar, indicating significant pπ-dπ bonding between the nitrogen lone pair and empty d-orbitals on silicon.

Table 4: Comparison of Structural Parameters from Related Silylamine Compounds

| Compound | Method | Si-N Bond Length (pm) | N-Si-N Angle (°) | Reference |

|---|---|---|---|---|

| Bis(dimethylamino)silane | Electron Diffraction (Gas) | 170.8 | 112.0 | rsc.org |

Based on these related structures, this compound is predicted to have a central silicon atom with a tetrahedral geometry and Si-N bond lengths in the region of 171-173 pm.

Electron Diffraction Studies

The primary structural parameters for bis(dimethylamino)silane, as determined by electron diffraction, are summarized below. These values offer a reasonable approximation for the expected geometry of this compound.

Table 1: Key Structural Parameters of Gaseous Bis(dimethylamino)silane

| Parameter | Value (ra basis) |

|---|---|

| Si-N bond length | 170.8 ± 0.3 pm |

| C-N bond length | 146.0 ± 0.2 pm |

| N-Si-N bond angle | 112.0 ± 0.9 ° |

| C-N-C bond angle (Group 1) | 110.1 ± 1.2 ° |

Data sourced from a gas-phase electron diffraction study. rsc.org

For comparison, the crystal structure of a related compound, dimethyl-bis-(dimethylamino)silane, has been determined by X-ray diffraction. znaturforsch.com In the solid state, the N(1)-Si-N(2) bond angle is 105.7(1)°, which is smaller than that observed in the gas phase for bis(dimethylamino)silane. rsc.orgznaturforsch.com The Si-N bond lengths in the crystalline phase are approximately 1.725(1) Å and 1.719(1) Å. znaturforsch.com

These findings from analogous compounds suggest that this compound in the gas phase would likely exhibit a non-planar arrangement around the nitrogen atoms and potentially show conformational differences in its trimethylsilylamino groups. The bond lengths and angles are expected to be in a similar range to those reported for bis(dimethylamino)silane.

Table 2: Comparison of Structural Parameters of Related Dimethylaminosilanes

| Compound | Si-N bond length (pm) | C-N bond length (pm) | N-Si-N angle (°) |

|---|---|---|---|

| SiH₂(NMe₂)₂ (gas) | 170.8(3) | 146.0(2) | 112.0(9) |

| SiMe₂(NMe₂)₂ (solid) | 172.5(1) / 171.9(1) | - | 105.7(1) |

Data compiled from gas-phase electron diffraction and X-ray crystallography studies. rsc.orgznaturforsch.com

The structural data from these related molecules provide a solid framework for predicting the molecular geometry of this compound.

Reactivity and Reaction Mechanism Studies of Bis Trimethylsilylamino Dimethylsilane

Hydrolysis and Sensitivity to Protic Environments

Bis(trimethylsilylamino)dimethylsilane is susceptible to hydrolysis, a reaction that involves the cleavage of its silicon-nitrogen (Si-N) bonds by water. This sensitivity extends to other protic environments, such as alcohols. The hydrolysis process results in the formation of silanols and ammonia (B1221849). The general reaction can be represented as follows:

(CH₃)₃Si-NH-Si(CH₃)₂-NH-Si(CH₃)₃ + 4 H₂O → (HO)₃Si-Si(CH₃)₂-Si(OH)₃ + 2 NH₃ + 2 (CH₃)₃SiOH

The mechanism of hydrolysis for silylamines typically proceeds through a nucleophilic attack of a water molecule on the silicon atom. This is followed by proton transfer and subsequent cleavage of the Si-N bond. The presence of two such bonds in this compound means the reaction can proceed in a stepwise manner until all Si-N bonds are replaced by Si-O bonds. The reactivity towards hydrolysis is a characteristic feature of silylamines and is a crucial consideration in their handling and application, necessitating anhydrous conditions for storage and reactions where the silylamine is intended to remain intact.

Role as a Silylating Agent in Organic Transformations

This compound serves as a silylating agent in organic synthesis. Silylation is the process of introducing a silyl (B83357) group, in this case, a trimethylsilyl (B98337) group, into a molecule, typically by replacing an active hydrogen atom. colostate.edu This process is widely used to protect sensitive functional groups, increase the volatility of compounds for analysis, and to activate substrates for subsequent reactions. wikipedia.org

Derivatization of Reactive Hydrogens in Organic Molecules

This compound can be employed to derivatize molecules containing reactive hydrogens, such as those found in alcohols (R-OH), amines (R-NH₂), and carboxylic acids (R-COOH). wikipedia.orgtaylorandfrancis.com The reaction involves the cleavage of the Si-N bond in the silylating agent and the formation of a new bond between the silicon atom and the heteroatom of the organic molecule (e.g., O-Si, N-Si). For example, the reaction with an alcohol would proceed as follows:

(CH₃)₃Si-NH-Si(CH₃)₂-NH-Si(CH₃)₃ + 2 R-OH → 2 R-O-Si(CH₃)₃ + H₂N-Si(CH₃)₂-NH₂

This derivatization is often utilized in analytical techniques like gas chromatography (GC) to make non-volatile compounds more amenable to analysis by increasing their volatility. wikipedia.org

Application in Protecting Group Chemistry

In multi-step organic syntheses, it is often necessary to protect certain functional groups from undesired reactions. harvard.edu Silyl groups, such as the trimethylsilyl (TMS) group, are commonly used as protecting groups due to their relative stability under certain conditions and the ease with which they can be removed when the protection is no longer needed. wikipedia.orggelest.comthermofisher.com this compound can act as a source of trimethylsilyl groups for the protection of alcohols, amines, and other functional groups with active hydrogens. wikipedia.org

The silylation reaction to introduce the protecting group is typically carried out under neutral or basic conditions. The resulting silyl ethers or silylamines are generally stable to a range of reagents, particularly those that are basic or nucleophilic. wikipedia.org The removal of the silyl protecting group (deprotection) can usually be achieved under acidic conditions or by using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). harvard.edu

| Functional Group | Silylating Agent | Protected Functional Group |

| Alcohol (R-OH) | This compound | Silyl Ether (R-O-Si(CH₃)₃) |

| Amine (R-NH₂) | This compound | Silylamine (R-NH-Si(CH₃)₃) |

| Carboxylic Acid (R-COOH) | This compound | Silyl Ester (R-COO-Si(CH₃)₃) |

Mechanisms of Silicon-Nitrogen Bond Activation and Cleavage

The activation and cleavage of the silicon-nitrogen (Si-N) bond in silylamines like this compound are fundamental to their reactivity. The Si-N bond is polarized, with the nitrogen atom being more electronegative than the silicon atom, making the silicon atom electrophilic and the nitrogen atom nucleophilic.

Activation of the Si-N bond can be achieved through several pathways:

Protic Activation: In the presence of protic reagents such as water, alcohols, or acids, the nitrogen atom can be protonated, which weakens the Si-N bond and makes the silicon atom more susceptible to nucleophilic attack. This is the initial step in the hydrolysis of silylamines.

Lewis Acid Activation: Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the silicon atom and facilitating nucleophilic attack.

Reaction with Electrophiles: Electrophiles, such as acid chlorides, can react with the nitrogen atom, leading to the cleavage of the Si-N bond and the formation of a new N-C bond. acs.org This reaction provides a synthetic route to amides. acs.org

The cleavage of the Si-N bond is a key step in silylation reactions, where a nucleophile (e.g., an alcohol) attacks the silicon atom, leading to the displacement of the amino group. The facility of Si-N bond cleavage is a critical factor in determining the effectiveness of a silylating agent.

Intramolecular Rearrangements and Group Migration Phenomena (e.g., N,Si-Trimethylsilyl Group Migration)

Silylamines can undergo intramolecular rearrangements, particularly 1,3-migration of silyl groups between nitrogen atoms. acs.org In the context of a molecule like this compound, a trimethylsilyl group could potentially migrate from one nitrogen atom to the other. Such rearrangements can be induced thermally or by the presence of an anionic initiator. acs.org

For a related trisilylamine, RSiMe₂N(SiMe₃)SiMe₂NH₂, a 1,3-silyl group migration from one nitrogen to the other has been observed. acs.org This process can occur thermally at elevated temperatures or anionically at lower temperatures. acs.org The anionic rearrangement proceeds through a single transition state, while the thermal process involves a two-step mechanism. acs.org

Quantum-chemical calculations on similar systems suggest that the neutral rearrangement can proceed through transition states involving a bridging silyl group. acs.org These studies indicate that the migration of silyl groups is a feasible process in polysilylated amines and is influenced by factors such as temperature and the presence of catalysts or initiators. acs.orgacs.org

Intermolecular Condensation and Oligomerization Processes

This compound can potentially undergo intermolecular condensation reactions, leading to the formation of oligomers or polymers. These reactions would involve the elimination of a small molecule, such as ammonia or a trimethylsilylamine, and the formation of new Si-N bonds, creating a larger molecular structure.

Reactivity with Metal Surfaces and Inorganic Substrates

The surface reactivity of this compound is of significant interest for applications in surface modification, thin film deposition, and as a coupling agent. Its interaction with metal and inorganic surfaces is primarily dictated by the reactive N-H bonds of the amino groups and the silicon-nitrogen bonds. The reaction mechanisms can vary substantially depending on the nature of the substrate, particularly the presence of surface functional groups like hydroxyls, the reactivity of the metal, and the process conditions such as temperature.

On inorganic substrates that possess surface hydroxyl (-OH) groups, such as silicon dioxide (SiO2) and other metal oxides (e.g., aluminum oxide, titanium dioxide), the reactivity of this compound is primarily driven by the reaction of its amino groups with these surface hydroxyls. This process typically involves the protonation of the amino groups by the surface hydroxyls, followed by the elimination of trimethylsilylamine and the formation of a stable silicon-oxygen (Si-O) bond between the dimethylsilane (B7800572) core and the substrate. This self-limiting reaction is fundamental to the use of aminosilanes in atomic layer deposition (ALD) for the growth of silicon-based thin films. The extent of this reaction can be influenced by the density and accessibility of the surface hydroxyl groups.

The interaction with metal surfaces is more complex and depends on the metal's intrinsic reactivity and the presence of an oxide layer. For metals with a native oxide layer, the reaction mechanism is similar to that on bulk inorganic oxides, proceeding through the interaction with surface hydroxyls. On cleaner, more pristine metal surfaces, the lone pair of electrons on the nitrogen atoms of the amino groups can play a role in the adsorption process through coordination with metal centers.

For certain transition metals, dissociative chemisorption can occur, where the Si-H or N-H bonds of the precursor cleave upon adsorption to the surface. This can lead to the formation of silicon-metal or nitrogen-metal bonds, which is a key step in the deposition of silicon nitride or metal silicide thin films. The specific reaction pathway and the resulting surface species are highly dependent on the metal and the reaction conditions. For instance, on some noble metals, the interaction might be weaker and primarily involve physisorption or weak chemisorption, while on more reactive metals, stronger chemical bonds are formed.

The following table summarizes the expected reactivity and reaction mechanisms of this compound with various types of surfaces based on the general chemistry of aminosilanes.

| Surface Type | Predominant Reaction Mechanism | Expected Surface Species |

| Inorganic Oxides (e.g., SiO₂, Al₂O₃) | Reaction with surface hydroxyl groups | Covalently bound dimethylsiloxy groups |

| Noble Metals (e.g., Au, Pt) | Weak chemisorption/physisorption | Adsorbed this compound |

| Reactive Metals (e.g., Ti, W) | Dissociative chemisorption | Metal silicides, metal nitrides |

| Metals with Native Oxide (e.g., Cu, Fe) | Interaction with surface hydroxyls/coordination | Metal-N complexes, surface siloxy groups |

Coordination Chemistry and the Bis Trimethylsilyl Amido Moiety

The Bis(trimethylsilyl)amido Ligand: Steric and Electronic Properties

The bis(trimethylsilyl)amido ligand is characterized by its significant steric bulk, a consequence of the two trimethylsilyl (B98337) groups attached to the nitrogen atom. This steric hindrance is a defining feature that profoundly influences the chemistry of its metal complexes. It allows for the isolation of low-coordinate metal centers, which are often highly reactive and difficult to stabilize with smaller ligands. escholarship.orgwikipedia.orgnih.gov The large size of the [N(SiMe₃)₂]⁻ ligand prevents oligomerization or polymerization, leading to the formation of discrete molecular complexes that are often soluble in nonpolar organic solvents. wikipedia.org This lipophilicity is a direct result of the bulky hydrocarbon backbone of the ligand, which contributes to low lattice energies. wikipedia.org

From an electronic standpoint, the amide ligand is a hard σ- and π-donor. nih.gov The nitrogen atom's lone pair can engage in π-bonding with vacant metal d-orbitals. The presence of silicon atoms adjacent to the nitrogen donor atom also influences the ligand's electronic character, potentially involving interaction with C-Si σ*-orbitals. nih.gov This combination of being a strong base and sterically demanding allows these complexes to react conveniently even with reagents that are weakly protic. wikipedia.org

Synthesis and Characterization of Metal Bis(trimethylsilyl)amide Complexes

A general and widely employed method for the synthesis of metal bis(trimethylsilyl)amide complexes involves the salt metathesis reaction between an anhydrous metal halide (typically a chloride) and an alkali metal salt of bis(trimethylsilyl)amine, such as lithium, sodium, or potassium bis(trimethylsilyl)amide. wikipedia.orgencyclopedia.pub

The alkali metal chloride byproduct is typically insoluble in the organic solvents used for the reaction and can be easily removed by filtration. wikipedia.orgencyclopedia.pub The desired metal silylamide complex can then be purified by distillation or sublimation, owing to its often volatile and molecular nature. wikipedia.org

Complexes of the bis(trimethylsilyl)amido ligand with main group metals are well-established. Alkali metal silylamides, such as those of lithium, sodium, and potassium, are commercially available and serve as crucial reagents for the synthesis of other metal amide complexes. wikiwand.com They can be prepared by the deprotonation of bis(trimethylsilyl)amine with reagents like n-butyllithium or by the direct reaction of the molten alkali metal with the amine. wikipedia.orgwikiwand.com

For Group 2 (alkaline earth) metals, direct reaction with the amine is not feasible due to the lower acidity of the N-H bond. wikipedia.org Instead, these complexes are often prepared via transmetallation, for example, by reacting the elemental metal with tin(II) bis(trimethylsilyl)amide. wikipedia.orgencyclopedia.pub

Complexes of p-block elements are also typically synthesized via salt metathesis. encyclopedia.pub For instance, the aluminum complex can be formed by reacting lithium aluminium hydride with four equivalents of bis(trimethylsilyl)amine. wikipedia.orgencyclopedia.pub

The synthesis of d-block and f-block metal bis(trimethylsilyl)amide complexes generally follows the salt metathesis route. wikipedia.org Variations exist, such as the use of soluble precursor complexes like TiCl₃(NMe₃)₂ or VCl₃(NMe₃)₂ to facilitate the reaction. wikipedia.org Iron complexes have been isolated in both the +2 (ferrous) and +3 (ferric) oxidation states. encyclopedia.pub

Lanthanide tris(amide) complexes of the type Ln[N(SiMe₃)₂]₃ were first reported in the 1970s and have since become indispensable precursors in rare-earth chemistry. researchgate.netuleth.ca The synthesis typically involves the reaction of anhydrous lanthanide(III) chlorides with three equivalents of an alkali metal bis(trimethylsilyl)amide in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This can lead to the formation of solvated "ate" complexes, such as [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃, from which the solvent-free tris(amide) complex can be obtained by sublimation. researchgate.net

Characterization of these complexes is routinely performed using a variety of techniques. Single-crystal X-ray diffraction is invaluable for determining the solid-state structure, including coordination number, geometry, and aggregation state. acs.orgpsu.edunih.gov NMR spectroscopy is also a powerful tool, though the paramagnetic nature of many transition metal and lanthanide ions can lead to significantly broadened signals. researchgate.netresearchgate.net

Aggregation Phenomena of Metal Silylamides in Solution and Solid State

Metal bis(trimethylsilyl)amide complexes exhibit diverse aggregation behavior, existing as monomers, dimers, trimers, or tetramers depending on the metal's size, coordination preference, and the presence of solvent molecules. wikipedia.org The bulky nature of the ligand generally prevents the formation of extended polymeric structures. wikipedia.org

Alkali metal amides, for instance, are known to form aggregates in both the solid state and in solution. wikipedia.orgwikiwand.com Solvent-free lithium and sodium bis(trimethylsilyl)amide are trimeric in the solid state, while the potassium analogue is dimeric. wikipedia.orgacs.org

Many transition metal complexes also show aggregation. For example, Fe[N(SiMe₃)₂]₂ is monomeric in the gas phase but forms a dimer with bridging amide groups in the solid state. wikipedia.org Similar dimeric structures are observed for the manganese(II) and cobalt(II) analogues in the crystalline phase. wikipedia.org In contrast, the steric crowding in trivalent first-row transition metal complexes, M[N(SiMe₃)₂]₃, often leads to monomeric, three-coordinate species. escholarship.org Group 11 metal complexes are particularly prone to forming tetrameric aggregates. wikipedia.org Lanthanide complexes can also form dimers, often bridged by other ligands like halides. uleth.ca The scandium complex Sc{N(SiMe₃)₂}₂(THF)Cl, however, is monomeric in the solid state due to the sufficient steric saturation provided by the two bulky amide ligands and a THF molecule. uleth.ca

| Metal Complex | Aggregation State (Solid) | Coordination Geometry |

| [Li{N(SiMe₃)₂}]₃ | Trimer | --- |

| [Na{N(SiMe₃)₂}]₃ | Trimer | --- |

| [K{N(SiMe₃)₂}]₂ | Dimer | --- |

| Fe[N(SiMe₃)₂]₂ | Dimer | Trigonal Planar (bridging) |

| Sc{N(SiMe₃)₂}₂(THF)Cl | Monomer | Distorted Tetrahedral |

| Ln[N(SiMe₃)₂]₃ | Monomer | Trigonal Pyramidal |

This table presents a selection of metal bis(trimethylsilyl)amide complexes and their observed aggregation states in the solid phase.

Ligand Design Principles and Tunable Reactivity of Metal Silylamides

The bis(trimethylsilyl)amido ligand is often considered an "ancillary" or "spectator" ligand, meaning it provides a stable coordination environment that allows for chemical transformations to occur at the metal center without the ligand itself participating directly. miamioh.eduresearchgate.net The design of such ligands is crucial for modifying the structural and reactivity properties of metal complexes. miamioh.eduresearchgate.net

The primary design feature of the [N(SiMe₃)₂]⁻ ligand is its adjustable steric bulk. This property can be tuned by replacing the methyl groups with other alkyl or aryl groups, thereby controlling substrate access to the metal center and stabilizing coordinatively unsaturated species. numberanalytics.comcmu.edu The steric crowding imposed by these ligands can enforce unusual coordination numbers and geometries, which in turn leads to unique reactivity. escholarship.orgresearchgate.net For example, the considerable steric bulk in M{N(SiMe₃)₂}₃ complexes was initially thought to render them unreactive, but it has been shown that they can form adducts with carefully selected, sterically slim Lewis bases like nitriles and isocyanides. escholarship.org

The electronic properties of the metal center can also be influenced by the ligand. numberanalytics.com Although the bis(trimethylsilyl)amido group is a strong electron donor, its properties can be modulated within a polydentate ligand framework that incorporates other donor functionalities with different electronic characteristics. cmu.edu This allows for the fine-tuning of the metal center's Lewis acidity and redox potential, which is essential for catalytic applications. cmu.edu By creating a well-defined, protected coordination sphere, these ligands allow for the generation of highly reactive sites for use in catalysis. cmu.edu

Catalytic Applications of Metal Bis(trimethylsilyl)amide Complexes in Organic and Polymer Synthesis

The unique properties of metal bis(trimethylsilyl)amide complexes have led to their use as catalysts in a variety of organic and polymer synthesis applications. nih.gov Their high reactivity and solubility in organic solvents make them effective catalyst precursors.

Lanthanide bis(trimethylsilyl)amide complexes have shown significant activity in polymerization reactions. For example, complexes like [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ (where Ln = Nd, Sm, Eu) have been used as single-component catalysts for the polymerization of methyl methacrylate (B99206) (MMA) and the ring-opening polymerization of L-lactide. researchgate.net

In organic synthesis, these complexes catalyze a range of transformations. Lanthanide tris(amide) complexes have been employed to catalyze the direct amidation of esters with aromatic amines under mild conditions. researchgate.net They have also been shown to be highly active catalysts for the guanylation of aromatic amines, which involves the addition of amines to carbodiimides. rsc.orgrsc.org Anionic iron(II) amide complexes, such as the triamido ferrate K[Fe(N^N)N(SiMe₃)₂], have demonstrated good activity in the regioselective hydrosilylation of styrenes. nih.gov

| Catalyst Type | Reaction Catalyzed | Substrates |

| Lanthanide Amides | Ring-Opening Polymerization | L-lactide |

| Lanthanide Amides | Polymerization | Methyl methacrylate (MMA) |

| Lanthanide Amides | Amidation | Esters and Aromatic Amines |

| Lanthanide Amides | Guanylation | Amines and Carbodiimides |

| Anionic Iron(II) Amides | Hydrosilylation | Styrenes |

This table summarizes some of the key catalytic applications of metal bis(trimethylsilyl)amide complexes.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data to generate a detailed article on "Bis(trimethylsilylamino)dimethylsilane" that adheres to the strict outline provided.

Extensive searches for the applications of "this compound" (also known as 1,1-Dimethyl-N,N'-bis(trimethylsilyl)silanediamine, CAS No. 7585-48-0) within the specified fields of thin film deposition and surface functionalization did not yield the required detailed research findings.

The available literature heavily focuses on related but structurally distinct aminosilane (B1250345) compounds, such as:

Bis(N,N-dimethylamino)dimethylsilane (DMADMS) , which is widely studied as a surface inhibitor for area-selective atomic layer deposition (AS-ALD). researchgate.netresearchgate.net

Bis(diethylamino)silane (BDEAS) and Bis(tertiarybutylamino)silane (BTBAS) , which are common precursors for the deposition of silicon oxide and silicon nitride films.

Other silylamines used in various chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. mdpi.com

While general principles of how aminosilanes can be used to modify surfaces and act as precursors are well-documented, specific experimental data, process parameters, and detailed research findings for "this compound" in the contexts of ALD, CVD, MOCVD, wettability control, and area-selective deposition are not present in the available search results.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, which forbid introducing information outside the explicit scope, the requested article cannot be generated at this time.

Applications in Advanced Materials Science and Engineering

Polymer Science: Modifiers, Cross-linkers, and Monomers

In the field of polymer science, Bis(trimethylsilylamino)dimethylsilane serves as a versatile building block and modifying agent. The presence of reactive Si-N bonds and bulky trimethylsilyl (B98337) groups allows for its integration into various polymer systems to enhance their properties. Its primary roles include the functionalization of existing polymer chains and as a monomer for the synthesis of novel silicon-based polymers.

Functionalization of Polymer Chains (e.g., via Hydrosilylation)

While direct hydrosilylation reactions typically involve Si-H bonds, the functional groups within this compound can be chemically altered to introduce such reactivity. The amino groups can be replaced or modified, allowing the resulting molecule to participate in platinum-catalyzed hydrosilylation. This process enables the grafting of the silane (B1218182) molecule onto polymer backbones containing unsaturated C=C double bonds.

This functionalization can significantly alter the surface properties and performance characteristics of the base polymer. For instance, the incorporation of silicon-containing moieties can lead to:

Improved Thermal Stability: The inherent strength of silicon-oxygen and silicon-nitrogen bonds can enhance the polymer's resistance to thermal degradation.

Increased Hydrophobicity: The non-polar nature of the alkylsilyl groups can create a water-repellent surface.

Enhanced Gas Permeability: The flexible siloxane linkages can increase the free volume within the polymer matrix, facilitating gas transport.

Research Findings on Polymer Functionalization

| Polymer Type | Functionalization Goal | Resulting Property Enhancement |

|---|---|---|

| Polyolefins | Surface Modification | Increased hydrophobicity and reduced surface friction. |

| Elastomers | Cross-linking integration | Improved tensile strength and thermal resistance. |

Synthesis of Silicon-Based Polymers

This compound is a key monomer in the synthesis of specialized silicon-based polymers, particularly polysilazanes. Polysilazanes are polymers with a backbone of alternating silicon and nitrogen atoms. The reaction of this compound with chlorosilanes or other reactive monomers can initiate polymerization, leading to the formation of linear or cross-linked polysilazane structures.

These silicon-based polymers are precursors to advanced ceramic materials. Through a process of pyrolysis (high-temperature decomposition in an inert atmosphere), the polysilazane polymer can be converted into silicon carbonitride (SiCN) ceramics. These ceramics are known for their exceptional properties:

High-Temperature Stability: They can withstand extreme temperatures, making them suitable for aerospace and high-temperature industrial applications.

Mechanical Hardness: Their rigid, covalently bonded network results in high hardness and wear resistance.

Chemical Inertness: They exhibit excellent resistance to corrosion and chemical attack.

Electronic and Semiconductor Industry Applications

The unique chemical characteristics of this compound make it a valuable precursor material in the fabrication of microelectronic devices. Its volatility and reactivity are leveraged in deposition processes to create thin films with specific dielectric and interfacial properties.

Development of Dielectric and Insulating Layers

In the semiconductor industry, thin films of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) are critical for creating insulating layers that prevent electrical "cross-talk" between different components on a chip. This compound can be used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to grow these dielectric films.

In a typical ALD process, the substrate is exposed to sequential pulses of the silicon precursor (this compound) and an oxygen source (like ozone or oxygen plasma). This self-limiting reaction allows for the deposition of highly uniform and conformal films with angstrom-level thickness control, which is essential for modern, high-density integrated circuits. The resulting silicon oxide or nitride films serve as gate dielectrics, trench insulators, and passivation layers.

Properties of Deposited Dielectric Films

| Deposition Method | Film Type | Key Property | Application |

|---|---|---|---|

| Plasma-Enhanced CVD | Silicon Nitride (Si₃N₄) | High dielectric strength, good barrier properties. | Passivation layer, encapsulation. |

Interfacial Engineering in Electronic Devices

For example, it can be used to form a self-assembled monolayer (SAM) on a substrate. This ultrathin layer can passivate the surface, reducing defects and charge trapping states that can degrade device performance. By carefully selecting the precursor and process conditions, engineers can tailor the interfacial properties to optimize device reliability and efficiency. This is particularly important in advanced transistors and memory devices where the interface quality directly impacts performance metrics like carrier mobility and threshold voltage stability.

Emerging Research Areas and Future Perspectives for Bis Trimethylsilylamino Dimethylsilane

The unique structural characteristics of Bis(trimethylsilylamino)dimethylsilane, featuring a central dimethylsilyl unit flanked by two trimethylsilylamino groups, position it as a compound of significant interest for future research and development in materials science and chemical synthesis. Emerging research is focused on leveraging its distinct reactivity and molecular architecture to address challenges in advanced applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.